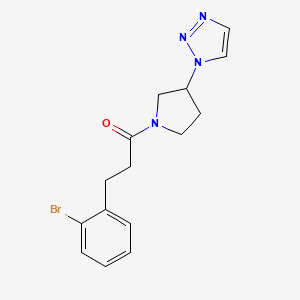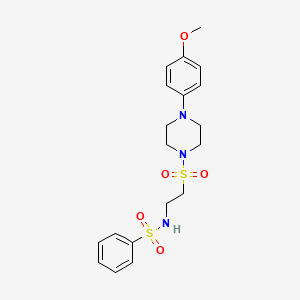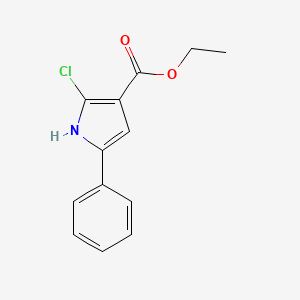
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity : Research highlights the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, including N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives. These compounds were synthesized via aminolysis and alkylation processes and were structurally confirmed by NMR, LC-MS, and EI-MS analyses. In vitro studies revealed their anticancer and antibacterial activities, with specific compounds showing significant inhibition against non-small cell lung and CNS cancer cell lines, emphasizing their potential in cancer therapy (Berest et al., 2011).
Pesticidal Activities : Another study describes the synthesis of new 2-[3-aryl(or cyclohexyl)-6-bromo(or 6,8-dibromo)-4-oxo-3H-quinazolin-2-ylthio]-N-(4-phenylthiazol-2-yl)acetamides and their evaluation for antibacterial, insecticidal, and anti-acetylcholinesterase activities. Most of these compounds exhibited significant activities, highlighting their potential as pesticidal agents (Misra & Gupta, 1982).
Peptidomimetic Building Blocks : N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and N-(2,4-diamino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide were synthesized from N-(4-oxocyclohexyl)acetamide as novel peptidomimetic building blocks. These compounds could serve as useful intermediates in the development of peptidomimetic compounds for therapeutic applications (Marinko et al., 2000).
Anticancer Activity with Thiazole and Thiadiazole Fragments : A series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments were synthesized and showed considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The structure-activity relationship was explored to understand the molecular basis of their activities (Kovalenko et al., 2012).
Structural Aspects and Properties : The structural aspects and properties of amide containing isoquinoline derivatives, including N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, were studied, revealing their potential for forming gels and crystalline salts with mineral acids. These structural insights contribute to the understanding of the physicochemical properties of these compounds and their potential applications in materials science (Karmakar et al., 2007).
Properties
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)18-16(19)22/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLCORXGZUIFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2593773.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)



![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593782.png)
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)


